Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is an organic compound with the molecular formula C23H24N2O4. It is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(ethoxycarbonyl)aniline with 6,8-dimethylquinoline-3-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Quinoline-2,4-diones: These derivatives also have a quinoline structure and are known for their pharmaceutical applications.
Uniqueness
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxycarbonyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 4-(4-ethoxycarbonylanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-22(26)16-7-9-17(10-8-16)25-21-18-12-14(3)11-15(4)20(18)24-13-19(21)23(27)29-6-2/h7-13H,5-6H2,1-4H3,(H,24,25) |
InChI Key |
GZTHLNMBFMEJCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC |
Origin of Product |
United States |
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